molecular formula C11H9FN2O3 B11783698 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid

1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid

Katalognummer: B11783698
Molekulargewicht: 236.20 g/mol
InChI-Schlüssel: UXZNCVUUALKLFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methoxy group

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluorobenzaldehyde and hydrazine hydrate, the intermediate hydrazone can be formed, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H9FN2O3

Molekulargewicht

236.20 g/mol

IUPAC-Name

2-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-9(11(15)16)14(13-10)8-5-3-2-4-7(8)12/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

UXZNCVUUALKLFW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.